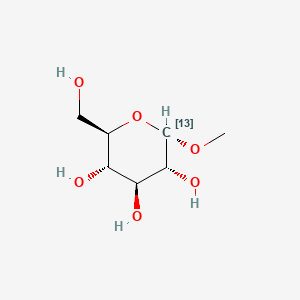
CRM1 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRM1 degrader 1 is a low-toxic compound that targets chromosome region maintenance 1 (CRM1), a nuclear export protein. CRM1 is responsible for exporting several tumor suppressor proteins from the nucleus to the cytoplasm, making it an attractive target for cancer therapy. This compound induces apoptosis in gastric carcinoma and selectively inhibits the proliferation of gastric cancer cells .
Preparation Methods
CRM1 degrader 1 is synthesized from α, β-unsaturated-δ-lactone based on the natural product Goniothalamin . The synthetic route involves several steps, including the formation of the lactone ring and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
CRM1 degrader 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CRM1 degrader 1 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of CRM1 in nuclear export and its impact on cellular processes.
Biology: Researchers use this compound to investigate the mechanisms of apoptosis and cell proliferation in cancer cells.
Mechanism of Action
CRM1 degrader 1 exerts its effects by binding to CRM1 and promoting its degradation. This prevents CRM1 from exporting tumor suppressor proteins from the nucleus, leading to the accumulation of these proteins in the nucleus. The increased levels of tumor suppressor proteins in the nucleus induce apoptosis and inhibit cell proliferation. The molecular targets involved include CRM1 and various tumor suppressor proteins .
Comparison with Similar Compounds
CRM1 degrader 1 is unique compared to other CRM1 inhibitors due to its low toxicity and selective inhibition of gastric cancer cell proliferation. Similar compounds include:
Leptomycin B: A well-known CRM1 inhibitor with strong antitumor properties but high toxicity.
CBS9106: A reversible oral CRM1 inhibitor with CRM1 degrading activity.
Selinexor: A clinically approved CRM1 inhibitor used for treating multiple myeloma and other cancers.
This compound stands out due to its lower toxicity and selective action on gastric cancer cells, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2R)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O3/c1-11(2)14-8-7-12(3)9-15(14)18-10-13-5-4-6-16(17)19-13/h4,6-9,11,13H,5,10H2,1-3H3/t13-/m1/s1 |
InChI Key |
CHFFVRWPHNFFIX-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OC[C@H]2CC=CC(=O)O2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2CC=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)



![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)





